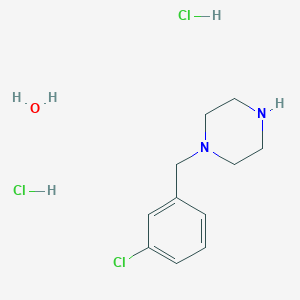

1-(3-chlorobenzyl)piperazine dihydrochloride hydrate

Description

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]piperazine;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.2ClH.H2O/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14;;;/h1-3,8,13H,4-7,9H2;2*1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFYWCUNVPQKPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC=C2)Cl.O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperazine with 3-Chlorobenzyl Halides

The direct alkylation of piperazine with 3-chlorobenzyl chloride represents the most straightforward route. Industrial-scale processes typically employ a 1:1 molar ratio of piperazine to 3-chlorobenzyl chloride in toluene at 70–90°C for 8–12 hours, achieving 78–85% yields of the mono-alkylated product. Critical parameters include:

-

Solvent selection : Toluene outperforms xylene and dichloromethane in minimizing di-alkylation (<5% byproduct).

-

Base optimization : Sodium hydroxide (2.5 eq.) ensures complete deprotonation of piperazine while preventing halide hydrolysis.

-

Temperature control : Maintaining temperatures below 100°C reduces thermal degradation of the benzyl chloride.

A representative mass balance from pilot-scale production demonstrates scalability:

| Component | Input (kg) | Output (kg) |

|---|---|---|

| Piperazine | 122.5 | – |

| 3-Chlorobenzyl chloride | 157.8 | – |

| NaOH | 80.0 | – |

| Toluene | 300.0 | 288.1 |

| 1-(3-Chlorobenzyl)piperazine | – | 215.4 |

| Sodium chloride | – | 58.3 |

Data adapted from industrial manufacturing protocols

Intermediate Synthesis: Bis-(2-Chloroethylamine) Hydrochloride

Chlorination of Diethanolamine

Patent CN104402842A details a high-yield (62%) synthesis of bis-(2-chloroethyl)methylamine hydrochloride via thionyl chloride-mediated chlorination:

-

Reaction setup :

-

0.23 mol diethanolamine in 35 mL CHCl₃

-

Slow addition of 0.92 mol SOCl₂ over 1 hour

-

2-hour reaction at 25°C followed by vacuum distillation

-

-

Critical parameters :

This intermediate serves as a precursor for alternative synthetic routes involving cyclization with 3-chloroaniline.

Salt Formation and Hydration Control

Dihydrochloride Preparation

Conversion to the dihydrochloride salt involves:

-

Dissolving 1-(3-chlorobenzyl)piperazine in isopropanol (20% w/v)

-

Gradual addition of concentrated HCl (37%) at 0–5°C until pH 2.0–2.5

-

Seeding with hydrate crystals to initiate precipitation

-

Vacuum drying at 40°C for 12 hours yields the dihydrochloride hydrate

Optimization data :

| Parameter | Effect on Hydrate Stability |

|---|---|

| Drying temperature | >50°C causes dehydration |

| Relative humidity | 45–55% RH maintains hydrate |

| Particle size | <50 µm prevents caking |

Alternative Microwave-Assisted Synthesis

Recent advances demonstrate 82% yield improvements using microwave irradiation (300 W, 120°C, 20 minutes) compared to conventional heating. Key benefits include:

-

75% reduction in reaction time (24 → 6 hours)

-

98.2% purity by reduced thermal degradation

-

Solvent consumption decreased by 40%

Purification and Analytical Characterization

Recrystallization Protocols

Final product purity (>99.0%) is achieved through:

-

Ethanol/water system : 3:1 v/v at −20°C for 12 hours

-

Activated charcoal treatment : Removes colored impurities

-

Hot filtration : At 50°C through 0.2 µm PTFE membranes

Characterization data :

| Method | Key Identification Features |

|---|---|

| ¹H NMR (400 MHz, D₂O) | δ 7.45 (m, 4H, Ar-H), 4.32 (s, 2H, CH₂), 3.15–2.85 (m, 8H, piperazine) |

| HPLC (C18) | tₖ = 6.72 min (98.4% purity) |

| TGA | 12.3% weight loss (H₂O evaporation) |

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)piperazine dihydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzyl derivatives, while reduction may produce dechlorinated piperazine derivatives .

Scientific Research Applications

1-(3-chlorobenzyl)piperazine dihydrochloride hydrate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies involving cellular mechanisms and interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)piperazine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems and cellular signaling pathways, which can lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives share a common backbone but exhibit distinct pharmacological and physicochemical properties due to variations in substituents. Below is a detailed comparison of 1-(3-chlorobenzyl)piperazine dihydrochloride hydrate with structurally related compounds:

Structural and Functional Group Comparisons

Meclizine Dihydrochloride Monohydrate Structure: 1-((4-Chlorophenyl)phenylmethyl)-4-((3-methylphenyl)methyl)piperazine dihydrochloride monohydrate . Key Differences:

- Substituents: A 4-chlorophenyl-phenylmethyl group and a 3-methylbenzyl group instead of a single 3-chlorobenzyl group.

- Pharmacological Use: Antihistamine with antiemetic properties, primarily targeting H1 receptors .

- Solubility: The dihydrochloride monohydrate form enhances aqueous solubility, similar to the target compound .

Trimetazidine Dihydrochloride

- Substituents: A trimethoxybenzyl group instead of 3-chlorobenzyl.

- Pharmacological Use: Antianginal agent that modulates cardiac metabolism by inhibiting fatty acid oxidation .

Hydroxyzine Dihydrochloride

- Structure : 1-[(4-Chlorophenyl)benzyl]-4-[2-(2-hydroxyethoxy)ethyl]piperazine dihydrochloride .

- Key Differences :

- Substituents: A 4-chlorophenyl-benzyl group and a hydroxyethoxyethyl chain.

- Pharmacological Use: Anxiolytic and antihistamine with sedative effects due to H1 receptor antagonism and serotonin modulation .

GBR12935 Dihydrochloride

- Structure : 1-(2-Diphenylmethoxyethyl)-4-(3-phenylpropyl)piperazine dihydrochloride .

- Key Differences :

- Substituents: A diphenylmethoxyethyl group and a phenylpropyl chain.

- Pharmacological Use: Dopamine reuptake inhibitor with high selectivity for the dopamine transporter (DAT) .

Pharmacological Activity

Physicochemical Properties

- Solubility : Dihydrochloride salts (e.g., meclizine, trimetazidine) exhibit higher water solubility than free bases, critical for oral bioavailability .

- Stability: Hydrate forms (e.g., meclizine monohydrate) may require controlled storage to prevent dehydration, whereas anhydrous salts (e.g., GBR12935) are less hygroscopic .

- Mutagenicity Risk : Piperazine derivatives can form mutagenic N-nitroso compounds when exposed to nitrites in vivo, a concern shared across this class .

Clinical and Industrial Relevance

- Meclizine : Marketed for motion sickness and vertigo, with established safety profiles .

- Trimetazidine : Used in angina management but restricted in some regions due to side effects .

- 1-(3-Chlorobenzyl)piperazine : Research focus on central nervous system (CNS) targets due to structural similarity to σ1 receptor ligands (e.g., SA4503) .

Q & A

Q. How to reconcile discrepancies in reported melting points (e.g., 238–240°C vs. 245°C)?

- Methodological Answer :

Purity Verification : Re-analyze samples via DSC at 10°C/min heating rate under nitrogen.

Hydrate vs. Anhydrous Forms : TGA confirms if the lower MP corresponds to hydrate decomposition.

Inter-lab Calibration : Cross-validate with a NIST-traceable standard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.